molecular formula C18H21NO4 B2851116 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide CAS No. 2097872-69-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide

Cat. No. B2851116
CAS RN: 2097872-69-8
M. Wt: 315.369
InChI Key: RRMCRKZCWCBVCQ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide, also known as FPH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. In immunology, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has been shown to modulate the immune response by inhibiting the activation of T cells and reducing inflammation. In neuroscience, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide in lab experiments is its selectivity for 15-PGDH, which allows for specific modulation of prostaglandin levels without affecting other enzymes or pathways. However, one limitation of using N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve desired effects.

Future Directions

There are several potential future directions for research on N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide, including:
1. Further studies on the specific prostaglandins and physiological effects modulated by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide.
2. Development of more potent analogs of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide for improved therapeutic efficacy.
3. Investigation of the potential synergistic effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide with other drugs or therapies.
4. Exploration of the potential use of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide in other fields, such as cardiovascular disease or metabolic disorders.
Conclusion
In conclusion, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research, immunology, and neuroscience. Its selective inhibition of 15-PGDH allows for specific modulation of prostaglandin levels, which can have various biochemical and physiological effects. While N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has some limitations, there are several potential future directions for research on this promising compound.

Synthesis Methods

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide can be synthesized using a multi-step process that involves the reaction of furan-2-ylboronic acid with 4-bromoacetophenone, followed by reduction with sodium borohydride and subsequent reaction with oxalyl chloride and 2-aminoethanol. The final product is then purified using column chromatography.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-16(12-19-18(21)15-7-10-22-11-8-15)13-3-5-14(6-4-13)17-2-1-9-23-17/h1-6,9,15-16,20H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCRKZCWCBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide

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